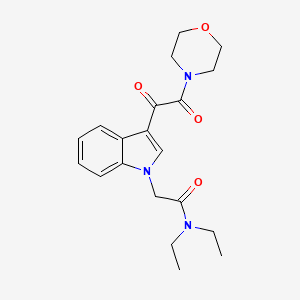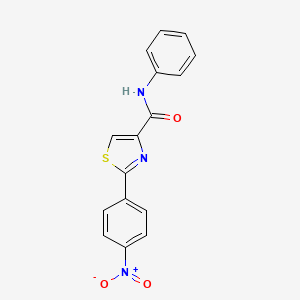
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-phenylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-phenylpyrrolidin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring and a pyrrolidine ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrrolidine rings, along with the methoxy, phenyl, and methanone groups. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrrolidine rings, as well as the methoxy, phenyl, and methanone groups. The electron-donating methoxy group and the electron-withdrawing methanone group could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxy, phenyl, and methanone groups) would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown the synthesis of derivatives related to the chemical compound , targeting antimicrobial activities. For instance, a study by Kumar et al. (2012) focused on synthesizing a series of compounds by condensing substituted chalcones with isoniazid, demonstrating good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Compounds containing methoxy groups exhibited high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticancer Evaluation
Another significant application is in the design and synthesis of derivatives for anticancer evaluation. A novel series of pyrazoline incorporated isoxazole derivatives were designed, synthesized, and characterized by Radhika et al. (2020). The synthesized compounds showed promising anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231 through MTT assay, with certain compounds exhibiting good activity with IC50 values ranging from 3–4 μg/mL (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
Molecular Docking Studies
In addition to synthetic and biological evaluations, molecular docking studies have been performed to assess the binding affinity of synthesized compounds to target proteins. For example, in the study by Radhika et al., all synthesized compounds were docked with the target human DHFR, with one compound showing the highest binding affinity, indicating potential for further development as a therapeutic agent (Radhika et al., 2020).
Corrosion Inhibition
Furthermore, derivatives of this chemical compound have been investigated for their corrosion inhibition effects. A study by Yadav et al. (2015) explored the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution, showing significant inhibition efficiency, which was found to be concentration-dependent (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Safety and Hazards
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-11-14(15(17-18)21-2)16(20)19-9-8-13(10-19)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQIGFPAVYQCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2986886.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2986887.png)
![8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2986888.png)
![N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide](/img/structure/B2986891.png)
![2-Amino-4-(3-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2986892.png)
![2-(butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986893.png)
![Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2986898.png)

![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)

![Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2986904.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2986909.png)